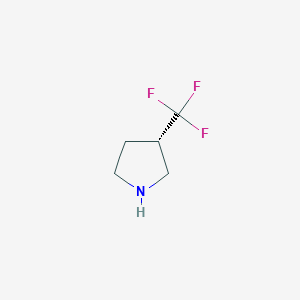
(3S)-3-(Trifluoromethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(Trifluoromethyl)pyrrolidine is an organic compound with the chemical formula C5H8F3N. It is a fluorinated pyrrolidine derivative, characterized by the presence of a trifluoromethyl group attached to the third carbon of the pyrrolidine ring. This compound is known for its unique chemical properties and biological activity, making it a valuable molecule in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(Trifluoromethyl)pyrrolidine typically involves the introduction of a trifluoromethyl group into a pyrrolidine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrrolidine derivative is reacted with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-(Trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Applications De Recherche Scientifique
(3S)-3-(Trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of agrochemicals, polymers, and specialty chemicals
Mécanisme D'action
The mechanism of action of (3S)-3-(Trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-(Trifluoromethyl)pyrrolidine: The enantiomer of (3S)-3-(Trifluoromethyl)pyrrolidine, differing in the spatial arrangement of the trifluoromethyl group.
3-(Trifluoromethyl)pyrrolidine: A racemic mixture containing both (3S) and (3R) enantiomers.
3-(Trifluoromethyl)piperidine: A structurally similar compound with a six-membered piperidine ring instead of a five-membered pyrrolidine ring
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
918831-12-6 |
|---|---|
Formule moléculaire |
C5H8F3N |
Poids moléculaire |
139.12 |
Nom IUPAC |
(3S)-3-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-1-2-9-3-4/h4,9H,1-3H2/t4-/m0/s1 |
Clé InChI |
HCWXUWGQMOEJJJ-BYPYZUCNSA-N |
SMILES |
C1CNCC1C(F)(F)F |
SMILES isomérique |
C1CNC[C@H]1C(F)(F)F |
SMILES canonique |
C1CNCC1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















